A Comprehensive Technical Guide to the Physicochemical Properties of Lauric Acid
A Comprehensive Technical Guide to the Physicochemical Properties of Lauric Acid
For Researchers, Scientists, and Drug Development Professionals
Lauric acid, a saturated medium-chain fatty acid with a 12-carbon backbone, is a compound of significant interest across various scientific disciplines, including pharmaceuticals, cosmetology, and nutrition. Its unique physicochemical properties underpin its diverse applications, from an excipient in drug formulations to a key component in the synthesis of surfactants. This technical guide provides an in-depth overview of the core physicochemical characteristics of lauric acid, detailed experimental methodologies for their determination, and an exploration of its known signaling pathways.
Core Physicochemical Data
The fundamental physicochemical properties of lauric acid are summarized in the tables below, offering a consolidated reference for laboratory and development work.
Table 1: General and Physical Properties of Lauric Acid
| Property | Value | Reference(s) |
| Systematic Name | Dodecanoic acid | [1][2] |
| Molecular Formula | C₁₂H₂₄O₂ | [1][3] |
| Molar Mass | 200.32 g/mol | [1][2][3][4] |
| Appearance | White, crystalline powder or flakes | [1][4][5][6] |
| Odor | Faint odor of bay oil or soap | [1][3][7] |
| Melting Point | 43.2 - 48 °C (109.8 - 118.4 °F; 316.3 - 321.1 K) | [1][2][4][7] |
| Boiling Point | 297.9 - 298.9 °C (568.2 - 570.0 °F; 571.0 - 572.0 K) at 760 mmHg | [1][2][7] |
| 225 °C (437 °F) at 100 mmHg | [7][8][9] | |
| Density | 1.007 g/cm³ (at 24 °C) | [7] |
| 0.883 g/mL (at 25 °C) | [8][9][10] | |
| 0.8679 g/cm³ (at 50 °C) | [7] | |
| Crystal Structure | Monoclinic (α-form), Triclinic (γ-form) | [5][7] |
Table 2: Solubility and Partitioning of Lauric Acid
| Property | Value | Reference(s) |
| Solubility in Water | 37 mg/L (at 0 °C) | [5][7] |
| 55 mg/L (at 20 °C) | [5][7] | |
| 4.81 mg/L (at 25 °C) | [2][3] | |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), diethyl ether, chloroform, benzene, and acetone.[1][3][5][11] | |
| pKa | 5.3 (at 20 °C) | [5][7][12] |
| 4.92 (at 25°C) | [13][14] | |
| LogP | 4.6 | [12] |
Table 3: Optical and Thermal Properties of Lauric Acid
| Property | Value | Reference(s) |
| Refractive Index (n_D) | 1.423 (at 70 °C) | [5][7] |
| 1.4183 (at 82 °C) | [5][7] | |
| Vapor Pressure | 2.13 x 10⁻⁶ kPa (at 25 °C) | [5][7] |
| 1 mm Hg (at 121 °C) | [8][13][15] | |
| Thermal Conductivity | 0.442 W/m·K (solid) | [5][7] |
| 0.1921 W/m·K (at 72.5 °C) | [5][7] | |
| Viscosity | 6.88 cP (at 50 °C) | [5] |
| 5.37 cP (at 60 °C) | [5] | |
| Flash Point | >113 °C (>235.4 °F) | [3][6] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the accurate determination of physicochemical properties. The following sections outline standard experimental protocols for key parameters of lauric acid.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For fatty acids, which may melt over a small range, the capillary method provides a precise determination.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry lauric acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.
-
Apparatus Setup: The capillary tube is attached to a calibrated thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, which consists of a heating block and a viewing lens.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature is recorded at the first sign of liquid formation (the point of initial melting) and when the last solid particle melts (the point of complete melting). The melting point is reported as this range.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the solubility of a substance in a particular solvent.
Methodology:
-
Sample Preparation: An excess amount of lauric acid is added to a known volume of distilled or deionized water in a sealed, airtight flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved solute.
-
Phase Separation: After equilibration, the suspension is allowed to stand to permit the separation of the solid and liquid phases. Centrifugation or filtration may be used to ensure complete separation.
-
Analysis: The concentration of lauric acid in the clear aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) after appropriate sample preparation (e.g., extraction and derivatization).
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.
Methodology:
-
Solution Preparation: A known concentration of lauric acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., sodium hydroxide) is used as the titrant and is added incrementally using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.
Signaling Pathways of Lauric Acid
Recent research has elucidated the involvement of lauric acid in specific cellular signaling pathways, particularly those related to inflammation and cellular stress.
Toll-like Receptor 4 (TLR4) Signaling
Lauric acid is known to activate Toll-like Receptor 4 (TLR4), a key receptor in the innate immune system.[3][4][7] This activation triggers a downstream signaling cascade that leads to the production of inflammatory mediators. The binding of lauric acid to the TLR4/MD-2 complex initiates the recruitment of adaptor proteins, primarily MyD88 and TRIF.[4]
-
MyD88-Dependent Pathway: This pathway leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), such as ERK and JNK.[11][16]
-
TRIF-Dependent Pathway: This pathway can also contribute to the activation of NF-κB and the induction of type I interferons.
The activation of these pathways culminates in the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2).[17] This process is also associated with the generation of reactive oxygen species (ROS).[3][7]
References
- 1. Toll-like receptor signaling links dietary fatty acids to the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lowtoxinforum.com [lowtoxinforum.com]
- 5. researchgate.net [researchgate.net]
- 6. img.antpedia.com [img.antpedia.com]
- 7. Mechanisms for the activation of Toll-like receptor 2/4 by saturated fatty acids and inhibition by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pa01916442.schoolwires.net [pa01916442.schoolwires.net]
- 11. Lauric acid ameliorates excessive linoleic acid induced macrophage inflammatory response and oxidative stress in large yellow croaker (Larimichthys crocea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. 2.5. Determination of Fat Melting Point [bio-protocol.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. journals.ubmg.ac.id [journals.ubmg.ac.id]
- 16. researchgate.net [researchgate.net]
- 17. Saturated and polyunsaturated fatty acids reciprocally modulate dendritic cell functions mediated through TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
